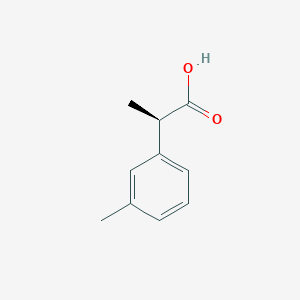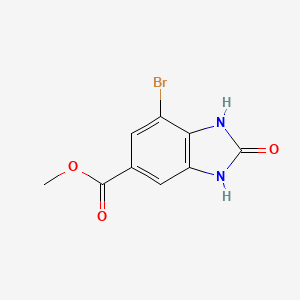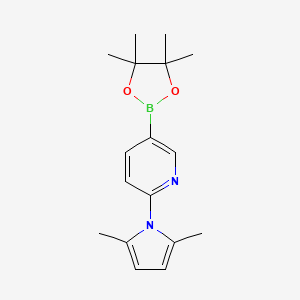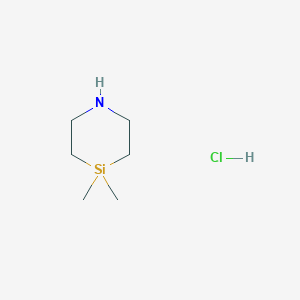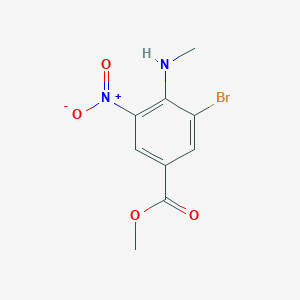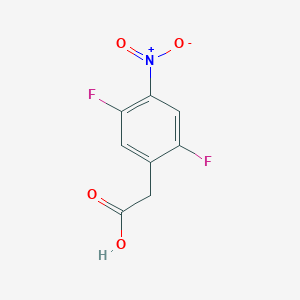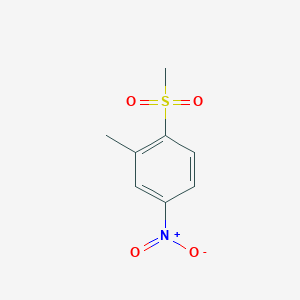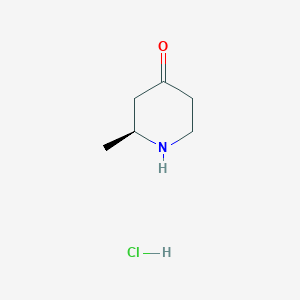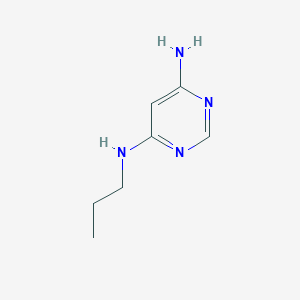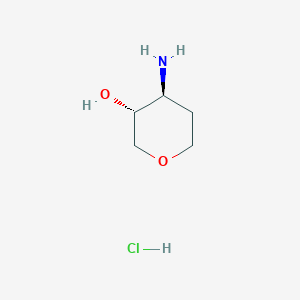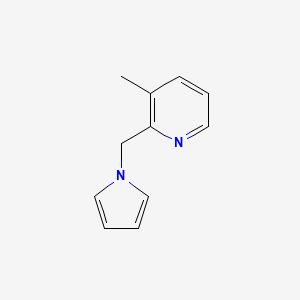
3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine
Descripción general
Descripción
“3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine” is a chemical compound with the molecular formula C10H10N2 . It has an average mass of 158.200 Da and a monoisotopic mass of 158.084396 Da .
Molecular Structure Analysis
The molecular structure of “3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine” consists of a pyridine ring attached to a pyrrole ring via a methylene bridge . The pyrrole ring is substituted at the 1-position with a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine” include a density of 1.0±0.1 g/cm3, a boiling point of 276.5±15.0 °C at 760 mmHg, and a flash point of 121.0±20.4 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Application 1: Immunomodulators Targeting Janus Kinase 3
- Summary of the Application: This compound is used in the synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives, which are novel immunomodulators targeting Janus Kinase 3 (JAK3). These immunomodulators can be used in treating immune diseases such as organ transplantation .
- Methods of Application or Experimental Procedures: The compound is protected by treatment with triisopropylsilyl (TIPS) chloride and NaH to give a new compound, which is then subjected to ortho-lithiation by sec-BuLi, followed by the addition of ethyl chloroformate to introduce an ester group at the C5-position .
- Results or Outcomes: The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity. Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
Application 2: Synthesis of Trifluoromethylpyridines
- Summary of the Application: This compound is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures: The synthesis of 2,3,5-DCTF has been reported using 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine. These compounds can be chlorinated under liquid-phase conditions .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 3: Synthesis of Fluorinated Organic Compounds
- Summary of the Application: This compound is used in the synthesis of fluorinated organic compounds, which have found many applications in the agrochemical, pharmaceutical, and functional materials fields . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Methods of Application or Experimental Procedures: The synthesis of these fluorinated compounds involves the development of organic compounds containing fluorine. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
- Results or Outcomes: Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds . It is expected that many novel applications of these compounds will be discovered in the future .
Propiedades
IUPAC Name |
3-methyl-2-(pyrrol-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10-5-4-6-12-11(10)9-13-7-2-3-8-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAIFDLMAUICBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



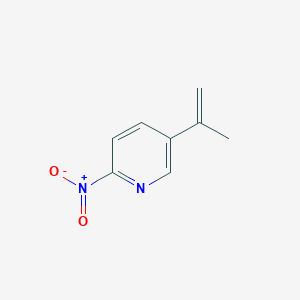
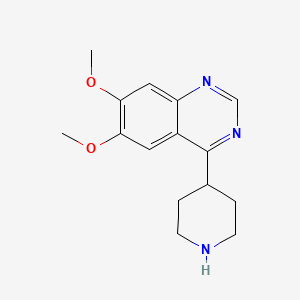
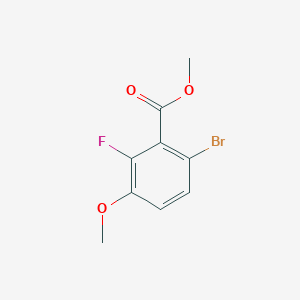
![4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline](/img/structure/B1428768.png)
